Cas no 1219967-79-9 (N-butyl-6-chloro-N-methylpyrimidin-4-amine)
N-butyl-6-chloro-N-methylpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- N-Butyl-6-chloro-N-methyl-4-pyrimidinamine
- N-butyl-6-chloro-N-methylpyrimidin-4-amine
- F1967-4574
- 1219967-79-9
- DTXSID401266320
- SB56156
- AKOS009154269
-
- MDL: MFCD13561816
- Inchi: 1S/C9H14ClN3/c1-3-4-5-13(2)9-6-8(10)11-7-12-9/h6-7H,3-5H2,1-2H3
- InChI Key: NXDRFPYPPUYHEG-UHFFFAOYSA-N
- SMILES: ClC1=CC(=NC=N1)N(C)CCCC
Computed Properties
- Exact Mass: 199.0876252g/mol
- Monoisotopic Mass: 199.0876252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 29Ų
N-butyl-6-chloro-N-methylpyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 051836-500mg |
N-Butyl-6-chloro-N-methyl-4-pyrimidinamine |
1219967-79-9 | 500mg |
$237.00 | 2023-09-06 | ||
| Matrix Scientific | 051836-2.5g |
N-Butyl-6-chloro-N-methyl-4-pyrimidinamine |
1219967-79-9 | 2.5g |
$720.00 | 2023-09-06 | ||
| TRC | N301556-100mg |
n-butyl-6-chloro-n-methylpyrimidin-4-amine |
1219967-79-9 | 100mg |
$ 95.00 | 2022-06-02 | ||
| TRC | N301556-500mg |
n-butyl-6-chloro-n-methylpyrimidin-4-amine |
1219967-79-9 | 500mg |
$ 320.00 | 2022-06-02 | ||
| TRC | N301556-1g |
n-butyl-6-chloro-n-methylpyrimidin-4-amine |
1219967-79-9 | 1g |
$ 500.00 | 2022-06-02 | ||
| Chemenu | CM307470-1g |
N-Butyl-6-chloro-N-methylpyrimidin-4-amine |
1219967-79-9 | 95% | 1g |
$185 | 2023-02-03 | |
| Chemenu | CM307470-5g |
N-Butyl-6-chloro-N-methylpyrimidin-4-amine |
1219967-79-9 | 95% | 5g |
$554 | 2023-02-03 | |
| Life Chemicals | F1967-4574-0.25g |
N-butyl-6-chloro-N-methylpyrimidin-4-amine |
1219967-79-9 | 95%+ | 0.25g |
$318.0 | 2023-09-06 | |
| Life Chemicals | F1967-4574-0.5g |
N-butyl-6-chloro-N-methylpyrimidin-4-amine |
1219967-79-9 | 95%+ | 0.5g |
$335.0 | 2023-09-06 | |
| Life Chemicals | F1967-4574-1g |
N-butyl-6-chloro-N-methylpyrimidin-4-amine |
1219967-79-9 | 95%+ | 1g |
$353.0 | 2023-09-06 |
N-butyl-6-chloro-N-methylpyrimidin-4-amine Related Literature
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on N-butyl-6-chloro-N-methylpyrimidin-4-amine
Introduction to N-butyl-6-chloro-N-methylpyrimidin-4-amine (CAS No. 1219967-79-9)
N-butyl-6-chloro-N-methylpyrimidin-4-amine, a compound with the chemical formula C10H14ClN3, is a significant molecule in the field of pharmaceutical chemistry. This compound, identified by its CAS number CAS NO. 1219967-79-9, has garnered attention due to its structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a chloro and amine substituent on the pyrimidine ring enhances its reactivity, making it a versatile building block for drug development.
The compound's molecular structure consists of a pyrimidine core substituted with a butyl group at the 4-position, a methyl group at the N1 position, and a chloro group at the 6-position. This specific arrangement imparts unique chemical characteristics that are exploited in synthetic chemistry. The pyrimidine ring is a common scaffold in many pharmaceuticals, particularly those targeting nucleic acid interactions. The N-butyl group contributes to the lipophilicity of the molecule, while the 6-chloro and N-methyl groups provide sites for further functionalization through various chemical reactions.
In recent years, N-butyl-6-chloro-N-methylpyrimidin-4-amine has been extensively studied for its potential applications in medicinal chemistry. One of the most promising areas is its use as a precursor in the synthesis of antiviral and anticancer agents. The pyrimidine core is closely related to nucleobases found in DNA and RNA, making derivatives of this compound effective at interacting with biological macromolecules. For instance, modifications at the 4-amino position can lead to compounds that inhibit enzymes involved in viral replication or cancer cell proliferation.
A notable application of this compound is in the development of inhibitors for enzymes such as thymidylate synthase (TS), which is crucial in DNA synthesis and repair. By designing analogs of N-butyl-6-chloro-N-methylpyrimidin-4-amine that mimic thymidine, researchers can develop selective TS inhibitors. These inhibitors have shown promise in preclinical studies for their ability to disrupt DNA synthesis in rapidly dividing cells, such as those found in tumors.
The synthesis of N-butyl-6-chloro-N-methylpyrimidin-4-amine involves multi-step organic reactions that highlight its importance as an intermediate. Typically, the synthesis starts from commercially available pyrimidine derivatives, which are then functionalized through chlorination, alkylation, and amination processes. The chlorination step introduces the 6-chloro substituent, while subsequent alkylation and methylation steps add the butyl and methyl groups, respectively. The final step often involves protecting group strategies to ensure regioselectivity during further derivatization.
The reactivity of N-butyl-6-chloro-N-methylpyrimidin-4-amine makes it an attractive candidate for library screening programs aimed at identifying novel drug candidates. High-throughput screening (HTS) techniques have been employed to test large collections of this compound's derivatives for biological activity against various targets. This approach has led to the discovery of several lead compounds with therapeutic potential.
In addition to its role in drug development, N-butyl-6-chloro-N-methylpyrimidin-4-amine has been explored for its applications in materials science. Its ability to form coordination complexes with metal ions has been utilized in designing catalysts and sensors. These complexes exhibit unique electronic properties that can be tuned by modifying the substituents on the pyrimidine ring.
The latest research on N-butyl-6-chloro-N-methylpyrimidin-4-amine focuses on enhancing its bioavailability and reducing potential side effects through structural optimization. Computational methods such as molecular dynamics simulations and quantum mechanics calculations are being used to predict how different modifications will affect the compound's pharmacokinetic properties. These studies aim to identify optimal analogs that maintain high efficacy while minimizing toxicity.
The compound's versatility also extends to its use as a ligand in crystal engineering studies. By designing molecules that incorporate N-butyl-6-chloro-N-methylpyrimidin-4-amine as a binding motif, researchers can explore host-guest interactions and develop novel materials with specific functionalities. Such materials have potential applications in areas ranging from drug delivery systems to smart materials capable of responding to environmental stimuli.
In conclusion, N-butyl-6-chloro-N-methylpyrimidin-4-amine (CAS NO. 1219967-79-9) is a multifaceted compound with significant implications in pharmaceutical chemistry and materials science. Its unique structural features make it an excellent intermediate for synthesizing bioactive molecules, particularly those targeting nucleic acid-related pathways. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a cornerstone in modern chemical biology.
1219967-79-9 (N-butyl-6-chloro-N-methylpyrimidin-4-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)